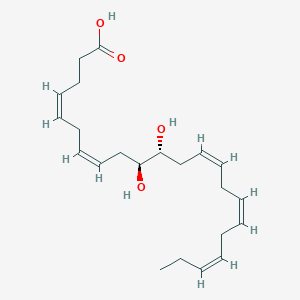
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid is a complex organic compound with the molecular formula C22H34O4 It is characterized by the presence of multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of starting materials such as fatty acids or their derivatives, which are subjected to a series of reactions including hydrogenation, oxidation, and hydroxylation. Reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as continuous flow reactors, advanced purification methods, and automated control systems are employed to ensure consistent quality and high production rates. The use of renewable resources and green chemistry principles is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds results in a fully saturated hydrocarbon. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials, such as polymers and surfactants, and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism by which (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid exerts its effects involves interactions with specific molecular targets and pathways For example, its hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, modulating their activity The compound’s double bonds can also undergo reactions that generate reactive intermediates, influencing various biochemical processes
Comparison with Similar Compounds
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid can be compared with other similar compounds, such as:
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with similar double bond configurations but lacking hydroxyl groups.
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with a longer carbon chain and different double bond positions.
Hydroxyeicosatetraenoic acids (HETEs): A group of hydroxylated fatty acids with varying positions of hydroxyl groups and double bonds.
The uniqueness of this compound lies in its specific combination of hydroxyl groups and double bonds, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4Z,7Z,10S,11R,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
InChI Key |
OAZUCYZBXHOCES-VABGYXHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
![2-(4-Methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B12337364.png)
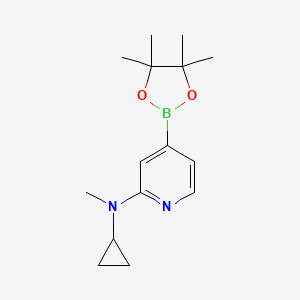
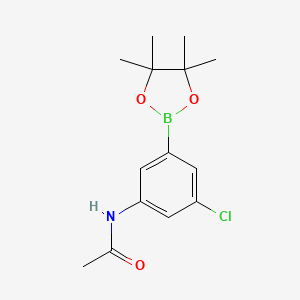
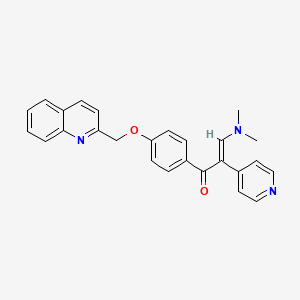
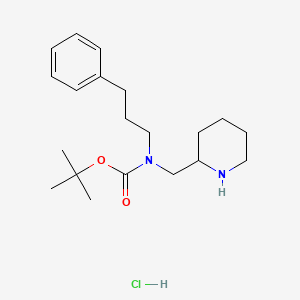
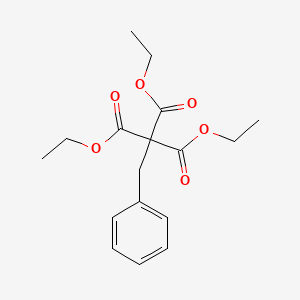
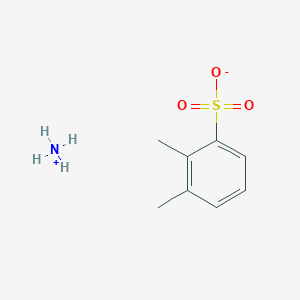
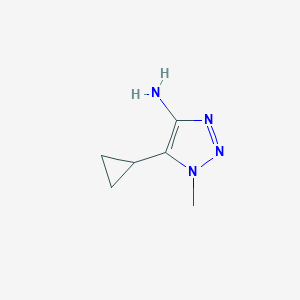
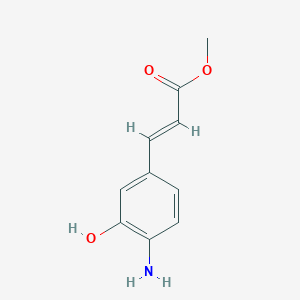

![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)
